N-Boc-m-phenylenediamine

Catalog No.
S686703
CAS No.
68621-88-5
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-m-phenylenediamine

CAS Number

68621-88-5

Product Name

N-Boc-m-phenylenediamine

IUPAC Name

tert-butyl N-(3-aminophenyl)carbamate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

IEUIEMIRUXSXCL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)N

Synthesis of Amides and Carbamates:

tert-Butyl (3-aminophenyl)carbamate can be used as a starting material for the synthesis of various amides and carbamates through nucleophilic substitution reactions. The tert-butyl group (C(CH3)3) acts as a protecting group for the amine functionality, allowing for selective modification at other sites on the molecule. After the desired transformation is complete, the tert-butyl group can be removed under acidic conditions to reveal the free amine. This strategy is particularly useful in the synthesis of complex molecules with multiple functional groups [].

Precursor for Medicinal Chemistry:

Due to the presence of an amine and a carbamate group, tert-Butyl (3-aminophenyl)carbamate can serve as a building block for the synthesis of various bioactive molecules. The amine group can be further functionalized to introduce diverse functionalities, while the carbamate group can participate in various reactions to generate different chemical linkages. This versatility makes it a valuable tool in medicinal chemistry research for the development of new drugs and therapeutic agents [].

Study of Amine Reactivity:

tert-Butyl (3-aminophenyl)carbamate can be employed in studies to investigate the reactivity of amines. The presence of the bulky tert-butyl group can influence the reactivity of the amine group compared to a free amine. This allows researchers to understand the effect of steric hindrance on amine reactivity in different reaction conditions [].

N-Boc-m-phenylenediamine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It is an aromatic amine characterized by the presence of two amino groups attached to a benzene ring, with a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities. This compound is often utilized in organic synthesis and medicinal chemistry due to its versatility as a building block for various chemical entities.

N-Boc-m-phenylenediamine can undergo several chemical transformations:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding m-phenylenediamine, which is more reactive and can participate in further reactions such as coupling with electrophiles.
  • Coupling Reactions: The free amine can react with various electrophiles, including isocyanates, to form ureas or carbamates, which are important in drug development

    N-Boc-m-phenylenediamine finds applications in various fields:

    • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including anticancer agents and histone deacetylase inhibitors.
    • Material Science: Used in the development of polymers and materials with specific properties.
    • Organic Synthesis: Acts as a versatile building block for constructing complex organic molecules through various coupling reactions .

Research indicates that N-Boc-m-phenylenediamine and its derivatives exhibit biological activities, particularly in the context of drug discovery. They have been studied for their potential as inhibitors of histone deacetylases, which play a critical role in cancer biology and epigenetic regulation . Additionally, compounds derived from N-Boc-m-phenylenediamine have shown promise in antimicrobial and anticancer activities.

The synthesis of N-Boc-m-phenylenediamine typically involves:

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